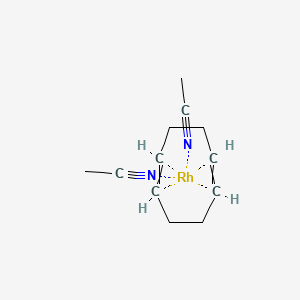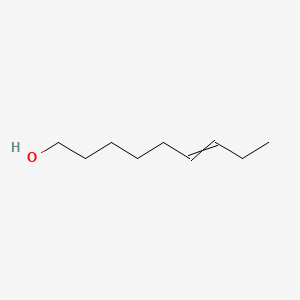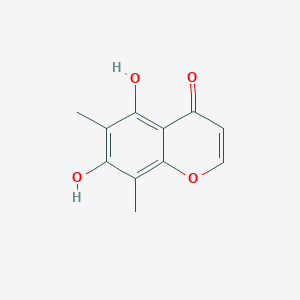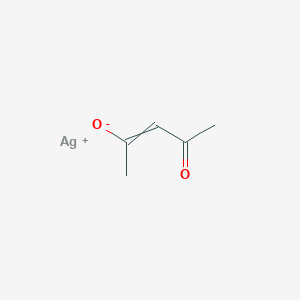
diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two ester groups at the 2 and 3 positions, and a methyl group at the 5 position of the pyrrole ring. It is used in various chemical syntheses and has applications in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the 3 and 5 positions of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Pyrrole-2,3-dicarboxylic acids.
Reduction: Pyrrole-2,3-dimethanol.
Substitution: Halogenated or nitrated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ester groups can undergo hydrolysis to release active metabolites that exert their effects on molecular targets. The pyrrole ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: Similar structure but with ester groups at the 2 and 5 positions.
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate: Contains additional methyl groups at the 3 and 5 positions.
Diethyl 2,5-diphenyl-1H-pyrrole-3,4-dicarboxylate: Features phenyl groups at the 2 and 5 positions.
Uniqueness
Diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of ester groups at the 2 and 3 positions allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C11H15NO4 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C11H15NO4/c1-4-15-10(13)8-6-7(3)12-9(8)11(14)16-5-2/h6,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
APERLAAAUZOLPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C1)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole](/img/structure/B12442002.png)







![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)


![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)
![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)
